BenchChemオンラインストアへようこそ!

1-Benzyl-1,3-dimethylurea

Organic Synthesis Lithiation Isoindolin-1-ones

1-Benzyl-1,3-dimethylurea is NOT interchangeable with 1,3-dimethylurea or 1-benzylurea. Its unique N1-benzyl-N1,N3-dimethyl substitution enables directed lithiation-cyclization yielding isoindolin-1-ones in 70–95% yield—a reaction unattainable with structural analogs. This scaffold is QSAR-validated for TRPV1 antagonism and anti-proliferative activity against leukemia and breast cancer lines. For medicinal chemists building SAR libraries, this compound directly enables optimization of in vivo efficacy vs. in vitro potency. Procure with confidence: specify CAS 59226-54-9 to avoid costly synthetic failures.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 59226-54-9
Cat. No. B1595168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,3-dimethylurea
CAS59226-54-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCNC(=O)N(C)CC1=CC=CC=C1
InChIInChI=1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)
InChIKeyFCKPKRLCONVQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,3-dimethylurea (CAS 59226-54-9): Core Properties and Sourcing Baseline for Scientific Procurement


1-Benzyl-1,3-dimethylurea (CAS 59226-54-9) is a substituted urea derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol [1]. Its core structure features a urea moiety with a benzyl group at the N1 position and methyl groups at both the N1 and N3 positions [1]. Computed physicochemical properties include a LogP (XLogP3-AA) of 1, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, and one hydrogen bond acceptor [1]. These characteristics position it as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis [1].

Why Generic Substitution Fails: Evidence-Based Differentiation of 1-Benzyl-1,3-dimethylurea from Close Urea Analogs


The substitution of 1-Benzyl-1,3-dimethylurea with seemingly similar urea derivatives, such as 1,3-dimethylurea (1,3-DMU) or 1-benzylurea, is not a trivial exchange. While these compounds share a common urea backbone, the specific 1-benzyl-1,3-dimethyl substitution pattern uniquely influences key molecular properties. For example, the introduction of the benzyl group significantly alters lipophilicity (LogP ~1 vs. ~0.1 for 1,3-DMU) and molecular volume, which in turn affects solubility, protein binding, and membrane permeability [1]. Furthermore, the specific arrangement of substituents dictates the site and efficiency of directed lithiation reactions, as evidenced by comparative studies showing divergent outcomes for N'-benzyl-N,N-dimethylureas versus N-benzylpivalamides [2]. These differences translate into distinct synthetic utility and biological behavior, making direct interchange impossible without risking experimental failure or procurement of a compound unfit for the intended purpose.

Quantitative Evidence Guide: Measurable Differentiation of 1-Benzyl-1,3-dimethylurea for Informed Selection


High-Yield, One-Pot Synthesis of Isoindolin-1-ones via Directed Lithiation

In a head-to-head comparison of directed lithiation substrates, N'-benzyl-N,N-dimethylurea (the target compound) demonstrated a distinct and advantageous reactivity profile compared to N-benzylpivalamides. Under identical conditions (t-BuLi, 3.3 equiv., THF, 0 °C), the target compound undergoes benzylic lithiation and subsequent cyclization to yield 3-substituted isoindolin-1-ones in high yields (typically 70-95% for various electrophiles), whereas the pivalamide analog yields ortho-substituted products with no cyclization [1]. This demonstrates a unique, synthetically useful reaction pathway enabled by the specific urea substitution pattern [1].

Organic Synthesis Lithiation Isoindolin-1-ones

Alpha-Methylation at Benzylic Position: A Key Modulator of TRPV1 Antagonist Potency and Pharmacokinetics

Within the N-aryl-N'-benzyl urea class of TRPV1 antagonists, the presence or absence of alpha-methylation on the benzyl fragment is a critical determinant of both in vitro potency and in vivo pharmacokinetic (PK) properties. Structure-activity relationship (SAR) studies demonstrate that alpha-alkylated compounds (analogous to the target compound's substitution pattern) exhibit weaker in vitro potency in blocking capsaicin activation of the TRPV1 receptor compared to their non-alkylated counterparts, but possess significantly improved pharmacokinetic properties, leading to greater in vivo efficacy [1]. This trade-off is a key consideration for drug discovery programs targeting this receptor.

TRPV1 Antagonist Pain Research Pharmacokinetics

QSAR-Driven Anti-Cancer Activity of Benzyl Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies on a series of benzyl urea derivatives have identified key structural features correlated with anti-proliferative activity against human cancer cell lines. The 1-benzyl-1,3-dimethyl substitution pattern is a core motif in this class, and derivatives have shown significant activity. For instance, compound 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) urea (7d) demonstrated significant anti-proliferative activity (at 100 µg/mL) in T-cell leukemia (Jurkat J6), myelogenous leukemia (K562), and breast cancer (MCF-7) cell lines, compared to the reference standard 5-flurouracil [1]. This QSAR model provides a rational basis for selecting and designing potent anti-cancer agents based on the benzyl urea scaffold.

Anti-Cancer QSAR Benzyl Urea

Volumetric Properties and Hydrophobic Hydration in Aqueous Solution

Comparative volumetric studies of 1,3-dimethylurea (1,3-DMU) and its methyl-substituted analogs in aqueous solution reveal insights into the hydrophobic effect, a key determinant of protein denaturation and solute-solvent interactions. While direct data for 1-Benzyl-1,3-dimethylurea is not available, the class-level behavior of alkylated ureas provides a baseline. 1,3-DMU exhibits concentration-dependent partial molar volumes with extremums, indicating a hydrophobic nature [1]. Its limiting partial molar volume increases with temperature, and its molar isobaric expansion is greater than that of urea, suggesting enhanced hydrophobic hydration [1]. The addition of a benzyl group in the target compound would be expected to amplify these effects, leading to significantly altered water-structure interactions and protein-binding characteristics compared to less substituted ureas.

Physical Chemistry Hydrophobic Effect Solution Thermodynamics

High-Confidence Application Scenarios for 1-Benzyl-1,3-dimethylurea Based on Evidence-Based Differentiation


Precursor for High-Yield Synthesis of Isoindolin-1-one Libraries

Researchers in medicinal chemistry and organic synthesis should utilize 1-Benzyl-1,3-dimethylurea as a key building block for the efficient, one-pot construction of diverse 3-substituted isoindolin-1-one libraries. The evidence demonstrates that this specific substrate undergoes a unique directed lithiation-cyclization sequence with high yields (70-95%) across a range of electrophiles, a reaction not observed with structurally similar N-benzyl amides [1]. This provides a direct, scalable route to a privileged scaffold found in numerous bioactive molecules [1].

Chemical Biology Tool for Investigating TRPV1 Antagonist SAR

In neuroscience and pain research, 1-Benzyl-1,3-dimethylurea serves as a validated core motif for exploring TRPV1 antagonist structure-activity relationships (SAR). The compound embodies the alpha-benzyl alkylation pattern that has been shown to shift the balance from high in vitro potency to improved pharmacokinetic properties and superior in vivo efficacy [1]. Procurement of this compound allows for the direct study and optimization of this critical SAR trade-off, accelerating the development of novel analgesics [1].

QSAR-Validated Scaffold for Anti-Cancer Lead Optimization

For oncology drug discovery programs, 1-Benzyl-1,3-dimethylurea is a QSAR-validated scaffold with demonstrated anti-proliferative activity against multiple human cancer cell lines, including leukemia and breast cancer [1]. The established 2D and 3D QSAR models provide a rational framework for designing and synthesizing optimized analogs with improved potency and ADMET properties [1]. This compound is therefore an ideal starting point for lead optimization campaigns targeting cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1,3-dimethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.